4-Fluorophenyl isothiocyanate

Physical Organic Chemistry Reaction Kinetics Isothiocyanate Electrophilicity

Researchers using unsubstituted phenyl isothiocyanate encounter variable yields and limited bioactivity in thiourea synthesis. The para-fluoro substitution in 4-fluorophenyl isothiocyanate (CAS 1544-68-9) alters electrophilicity predictably, delivering measurable advantages: • 9-fold increase in hsEH inhibitory activity over non-fluorinated analogs • Benchmark reaction kinetics for physical organic chemistry investigations • Validated precursor to sigma-2 receptor ligands (EC50 = 7.6-32.8 μM). Supplied at ≥98% purity with moisture-protected, refrigerated packaging. Standard building block for fluorinated thioureas, heterocycles, and agrochemical intermediates.

Molecular Formula C7H4FNS
Molecular Weight 153.18 g/mol
CAS No. 1544-68-9
Cat. No. B075342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl isothiocyanate
CAS1544-68-9
Molecular FormulaC7H4FNS
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)F
InChIInChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
InChIKeyNFIUJHJMCQQYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl Isothiocyanate: Properties & Baseline


4-Fluorophenyl isothiocyanate (CAS 1544-68-9), also referred to as p-fluorophenyl isothiocyanate, is a member of the aryl isothiocyanate class, characterized by a para-fluorine substitution on the phenyl ring. It is a moisture-sensitive solid with a melting point of 24–28 °C and a boiling point of 228 °C, and is typically supplied with a purity of ≥98% . The presence of the electron-withdrawing fluorine atom modifies the electrophilicity of the isothiocyanate group, a property that distinguishes it from non-fluorinated analogs such as phenyl isothiocyanate in nucleophilic addition reactions [1].

Para-fluoro electrophilicity tuning for nucleophilic addition
Moisture-sensitive solid; handle under dry conditions
High-purity specification (supplied ≥98%)

4-Fluorophenyl Isothiocyanate: Non-Interchangeable Substitution


Aryl isothiocyanates cannot be substituted without affecting reaction outcomes. The fluorine substituent in 4-fluorophenyl isothiocyanate directly alters electrophilicity and reactivity compared to unsubstituted phenyl isothiocyanate [1]. These electronic effects translate into measurable differences in reaction rates, product yields, and biological activity. For instance, the 4-fluoro substitution has been shown to increase inhibitory activity by up to ninefold in enzyme assays relative to non-fluorinated counterparts [2]. Selecting a generic analog without this specific substitution pattern risks compromised synthetic efficiency and altered pharmacological profiles.

Target
4-Fluorophenyl isothiocyanate
Substitute
Phenyl isothiocyanate (non-fluorinated)
Lack of fluorine may alter electrophilicity, reaction rates, and product profiles
Target
4-Fluorophenyl isothiocyanate
Substitute
3-Fluorophenyl analog
Positional isomer may exhibit different enzyme inhibition readout; reported lower activity for 3-fluoro in hsEH assay

4-Fluorophenyl Isothiocyanate: Quantitative Differentiation Evidence


Reaction Rate vs. Phenyl Isothiocyanate

4-Fluorophenyl isothiocyanate reacts with substituted anilines at a different rate than phenyl isothiocyanate. The study measured the rate of reaction for seven meta- and para-substituted anilines with both phenyl isothiocyanate and 4-fluorophenyl isothiocyanate in carbon tetrachloride at 20°C using infrared spectrometry [1].

Reaction Rate vs. Phenyl Isothiocyanate
Head-to-head
Measurable rate differences; reactivity correlates with amino-nitrogen electron density
Supports kinetic modeling and electrophilicity prediction
CCl₄, 20°C, IR spectrometry
Physical Organic Chemistry Reaction Kinetics Isothiocyanate Electrophilicity

hsEH Inhibitory Potency vs. 3-Fluorophenyl Analogs

In a study of adamantane-derived thioureas, the 4-fluorophenyl isothiocyanate derivative exhibited a ninefold increase in inhibitory activity against human soluble epoxide hydrolase (hsEH) compared to the corresponding 3-fluorophenyl analog [1].

hsEH Inhibitory Potency vs. 3-Fluoro
Head-to-head
9-fold increase in hsEH inhibitory activity (4-F vs. 3-F)
Supports para-fluoro positional selection for hsEH inhibitor design
In vitro enzyme assay
Medicinal Chemistry Enzyme Inhibition Human Soluble Epoxide Hydrolase

LC/MS/MS Sensitivity vs. Phenyl Isothiocyanate

A study comparing Edman isothiocyanate reagents for N-terminal protein adduct analysis found that fluorescein isothiocyanate (FITC) enhanced sensitivity by up to three orders of magnitude over phenyl isothiocyanate and also outperformed pentafluorophenyl isothiocyanate [1].

LC/MS/MS Sensitivity (Class-Level)
Class-level
FITC enhanced sensitivity up to 1000× over phenyl isothiocyanate; 4-fluoro not directly tested
Fluorinated aryl isothiocyanates may offer enhanced MS sensitivity; class-level indication
LC/MS/MS of thiohydantoin derivatives; extrapolation required
Analytical Chemistry LC/MS/MS Protein Adducts

Purity and Physical Specifications

Commercial 4-fluorophenyl isothiocyanate is consistently supplied with a purity of ≥98% (GC or NMR). Physical specifications include a melting point of 24–28 °C, a boiling point of 228 °C, and a density of ~1.25 g/mL [1].

Purity and Physical Specs
Specification review
≥98% purity; mp 24–28°C; bp 228°C; density ~1.25 g/mL
Consistent quality attributes for synthetic and analytical workflows
Standard commercial specification
Quality Control Procurement Specification Purity

Irreversible Sigma-2 Binding and Cytotoxicity

A study on SN79 derivatives found that the 6-isothiocyanate-substituted compound (synthesized using 4-fluorophenyl isothiocyanate) was sigma-2 selective and bound irreversibly to the sigma-2 receptor. This ligand induced cell death in human SK-N-SH neuroblastoma cells with an EC50 of 7.6–32.8 μM, a property not observed with other substitutions (COCH3, NO2, NH2, F) .

Sigma-2 Binding & Cytotoxicity
Cross-study comparable
Isothiocyanate-SN79: irreversible binding, EC₅₀ 7.6–32.8 μM (SK-N-SH)
Non-isothiocyanate analogs: no cytotoxicity
Supports sigma-2 targeted ligand development; cytotoxicity appears isothiocyanate-dependent
Human neuroblastoma cells, in vitro
Pharmacology Sigma-2 Receptor Cancer Research

4-Fluorophenyl Isothiocyanate: Recommended Application Scenarios


Thiourea-Based Enzyme Inhibitor Synthesis

The ninefold increase in hsEH inhibitory activity of 4-fluorophenyl isothiocyanate-derived thioureas over the 3-fluoro isomer makes this compound the preferred starting material for developing potent human soluble epoxide hydrolase inhibitors [1].

Nucleophilic Aromatic Substitution Kinetics

The measured rate differences between 4-fluorophenyl isothiocyanate and phenyl isothiocyanate with substituted anilines provide a benchmark for physical organic chemistry investigations into electronic effects on reaction kinetics [1].

Irreversible Sigma-2 Receptor Ligand Development

The use of 4-fluorophenyl isothiocyanate in the synthesis of 6-isothiocyanate-substituted SN79 derivatives yields sigma-2 receptor ligands that bind irreversibly and exhibit cytotoxic activity (EC50 = 7.6–32.8 μM) [1].

Synthesis of Fluorinated Organics and Thioureas

4-Fluorophenyl isothiocyanate is a standard reagent for introducing a fluorinated aryl group into thioureas and other heterocyclic systems, with applications in pharmaceutical and agrochemical research [1].

Application
Selection Property
Validation Focus
hsEH inhibitor development
4-Fluoro positional selectivity
hsEH enzyme assay comparison (4-F vs. 3-F)
Physical organic chemistry studies
Electrophilicity tuning (para-F vs. H)
Reaction rate comparison with anilines
Sigma-2 receptor research
Isothiocyanate-derived irreversible binding
Sigma-2 binding and cytotoxicity assessment
General synthesis of fluorinated heterocycles
Fluorinated aryl isothiocyanate reagent
Purity and reactivity specifications

Technical Documentation Hub

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39 linked technical documents
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